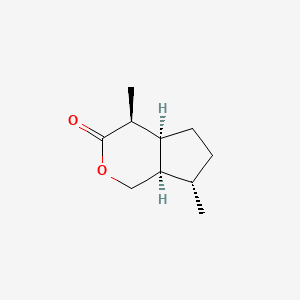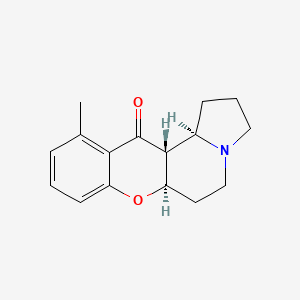
Eleutherol
Overview
Description
Eleutherol is a naphthoquinone compound isolated from the bulbs of Eleutherine americana, a plant belonging to the Iridaceae family. This compound is known for its antifungal and α-glucosidase inhibitory activities . This compound has been studied for its potential therapeutic applications, particularly in the treatment of various diseases due to its bioactive properties.
Mechanism of Action
Target of Action
Eleutherol, a compound found in Eleutherococcus species, primarily targets the adrenal glands and the immune system . It is credited with the anti-fatigue effects of Eleutherococcus . This compound also interacts with antioxidant defense enzymes .
Mode of Action
This compound interacts with its targets through various mechanisms. For instance, it enhances the secretion of β-endorphin from the adrenal medulla and stimulates peripheral opioid receptors, resulting in a decrease of plasma glucose in insulin-dependent diabetic rats . This compound also forms hydrogen interactions with specific amino acids in its target proteins .
Biochemical Pathways
This compound affects several biochemical pathways. It improves stamina by enabling skeletal muscle to better use lipids and spare glycogen, thereby reducing lactic acid buildup and increasing oxygen saturation and blood glucose and free fatty acid availability in situations of heavy exertion . It also inhibits cyclooxygenase expression in the lungs that regulates the production of prostaglandins .
Pharmacokinetics
It is known that these properties play a crucial role in the bioavailability and efficacy of a compound .
Result of Action
This compound exhibits various molecular and cellular effects. It has been shown to have a potent effect against the injury of human umbilical vein endothelial cells (HUVECs) induced by high concentrations of glucose in vitro . It also exhibits anti-glioma activity .
Action Environment
Environmental factors can influence the action of this compound. For instance, diabetes mellitus, a metabolic disorder disease under the long-term interaction of genetic and environmental factors, can be influenced by this compound . Furthermore, the efficacy of this compound can be affected by the individual’s overall health status and the presence of other medications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eleutherol can be synthesized through the extraction of Eleutherine americana bulbs. The bulbs are typically macerated with ethanol to yield an extract, which is then fractionated using dichloromethane. Further fractionation leads to the isolation of this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The bulbs of Eleutherine americana are harvested, dried, and ground into a powder. The powder is then subjected to solvent extraction, typically using ethanol or methanol. The extract is concentrated and purified through various chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Eleutherol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction of this compound can yield hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones.
Scientific Research Applications
Eleutherol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive naphthoquinones.
Biology: Studied for its antifungal and α-glucosidase inhibitory activities.
Medicine: Investigated for its potential anticancer properties, particularly against glioma cells.
Industry: Utilized in the development of antifungal agents and other pharmaceuticals.
Comparison with Similar Compounds
Eleutherol is similar to other naphthoquinones such as eleutherine and isoeleutherine. it is unique in its specific bioactivities:
Eleutherine: Also isolated from Eleutherine americana, known for its anticancer properties.
Isoeleutherine: Another naphthoquinone with similar antifungal and anticancer activities.
Uniqueness: this compound stands out due to its potent α-glucosidase inhibitory activity, making it a promising candidate for managing diabetes .
Properties
IUPAC Name |
(3R)-4-hydroxy-5-methoxy-3-methyl-3H-benzo[f][2]benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-7-11-9(14(16)18-7)6-8-4-3-5-10(17-2)12(8)13(11)15/h3-7,15H,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLHGXVYZRQSJZ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=C3C=CC=C(C3=C2O)OC)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(C=C3C=CC=C(C3=C2O)OC)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197373 | |
| Record name | Eleutherol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-00-2 | |
| Record name | Eleutherol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eleutherol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eleutherol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[1-Azepanyl(oxo)methyl]amino]benzoic acid ethyl ester](/img/structure/B1195500.png)


![N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[1-[2-hydroxyethyl(methyl)amino]propan-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-4-methyl-1-[1-(2-methyldecanoyl)pyrrolidine-2-carbonyl]-6-(2-oxobutyl)piperidine-2-carboxamide](/img/structure/B1195506.png)










